3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol
Description
3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol is a halogenated aromatic amino alcohol with the molecular formula $ C9H{10}BrFNO $. Its structure features a propan-1-ol backbone substituted at the 1-position with a 2-bromo-6-fluorophenyl group and a 3-amino group. The bromine and fluorine substituents on the aromatic ring confer distinct electronic and steric properties, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity. This compound is of interest in medicinal chemistry, particularly in the synthesis of β-blockers or CNS-targeting agents, where halogenated aromatic moieties enhance lipophilicity and binding affinity .
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-1-(2-bromo-6-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
InChI Key |
ONCRWLVNHSOTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CCN)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the bromine or fluorine substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include dehalogenated compounds.
Substitution: Products may include various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for potential therapeutic applications, although specific uses are still under research.
Industry:
- Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Table 1: Comparison of Physical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|
| 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol | 258.09 | ~300 (estimated) | Moderate (polar solvents) |
| 3-Amino-1-phenylpropan-1-ol | 151.20 | ~250 | High |
| 1-(2-Chlorophenyl)propan-1-ol | 170.62 | ~220 | Low |
| 3-Amino-1-(2,6-difluorophenyl)propan-1-ol | 202.19 | ~270 | Moderate |
Key Observations :
- The bromine and fluorine substituents in the target compound increase molecular weight and boiling point compared to non-halogenated analogs (e.g., 3-amino-1-phenylpropan-1-ol) due to enhanced van der Waals interactions .
- Reduced water solubility relative to non-halogenated analogs is attributed to the lipophilic nature of halogens, though the amino group partially offsets this by enabling hydrogen bonding .
Chemical Reactivity
Reduction Reactions
The synthesis of amino alcohols like 3-amino-1-(2-bromo-6-fluorophenyl)propan-1-ol often involves the reduction of a ketone precursor (e.g., 3-oxo-1-(2-bromo-6-fluorophenyl)propan-1-ol) using agents such as $ \text{LiAlH}4 $ or $ \text{NaBH}4 $. Compared to simpler alcohols (e.g., propan-1-ol), the electron-withdrawing effects of bromine and fluorine may slow reduction kinetics due to decreased electrophilicity of the carbonyl group .
Stability
The halogenated aromatic ring enhances stability against oxidative degradation compared to non-halogenated analogs. However, the amino group may render the compound susceptible to hydrolysis under acidic conditions, a property shared with other β-amino alcohols .
Key Observations :
- $ \text{LiAlH}4 $ is preferred for halogenated substrates due to its stronger reducing power, whereas $ \text{NaBH}4 $ suffices for non-halogenated analogs .
Pharmacological Potential
Halogenation significantly impacts bioactivity. For instance:
- The bromine atom in the target compound may enhance binding to hydrophobic pockets in enzymes compared to chlorine or fluorine analogs.
Biological Activity
3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol is a chiral compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, facilitates various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, receptor binding, and potential therapeutic applications.
- Molecular Formula : C9H11BrFNO
- Molecular Weight : 248.09 g/mol
- Structural Features : The presence of an amino group enhances hydrogen bonding capabilities, while the bromine and fluorine substituents can improve binding affinity through halogen bonding interactions.
Mechanisms of Biological Activity
The biological activity of 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol can be attributed to several key mechanisms:
- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. This is particularly relevant in the context of drug development where enzyme inhibition or activation is a desired outcome.
- Receptor Binding : Studies indicate that the structural features of this compound enhance its ability to bind to specific receptors. The halogen atoms (bromine and fluorine) play a critical role in increasing binding affinity compared to non-halogenated analogs.
- Anticancer Activity : Preliminary studies suggest that 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol may exhibit anticancer properties. The compound's ability to modulate enzyme activity could lead to the inhibition of cancer cell proliferation .
Case Study 1: Enzyme Interaction Studies
In recent studies, the binding affinity of 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol was evaluated against various enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes at micromolar concentrations, demonstrating its potential as a biochemical probe for studying metabolic processes .
Case Study 2: Anticancer Screening
A series of in vitro assays were conducted to evaluate the anticancer activity of the compound against several cancer cell lines. Notably, it showed significant cytotoxic effects on colorectal carcinoma and breast cancer cells, with IC50 values indicating effective inhibition at low concentrations . These findings warrant further investigation into its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol, comparisons with structurally similar compounds are essential. Below is a summary table highlighting key differences:
| Compound Name | Molecular Formula | Key Functional Groups | Notable Activities |
|---|---|---|---|
| 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol | C9H11BrFNO | Amino, Hydroxyl | Enzyme inhibition, Anticancer |
| 3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol | C9H11ClFNO | Amino, Hydroxyl | Anti-inflammatory, Anticancer |
| 4-(3-Bromo-2-fluorophenyl)thiazole derivatives | Varies | Thiazole ring | Antiproliferative activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
